Plasma Atomic Layer Etching of SiO₂: Branched Heptafluoroisopropyl Methyl Ether (HFE-347mmy) vs. Linear Heptafluoropropyl Methyl Ether (HFE-347mcc3) vs. C5F10O Isomers
In a direct comparative study of C4H3F7O isomers for SiO₂ plasma atomic layer etching (ALE), heptafluoroisopropyl methyl ether (HFE-347mmy, CAS 22052-84-2) demonstrated the lowest etch per cycle (EPC) among all tested fluoro-ethers [1]. The branched architecture of HFE-347mmy produces a fluorocarbon layer with a lower F1s/C1s ratio compared to linear HFE-347mcc3 and the C5F10O isomers perfluoropropyl vinyl ether (PPVE) and perfluoroisopropyl vinyl ether (PIPVE) [1]. This directly impacts etch rate and selectivity.
| Evidence Dimension | SiO₂ etch per cycle (EPC) in plasma ALE |
|---|---|
| Target Compound Data | 1.8 Å/cycle; F1s/C1s ratio = 1.05 |
| Comparator Or Baseline | HFE-347mcc3 (linear isomer): 2.1 Å/cycle; PIPVE (C5F10O branched): 3.3 Å/cycle; PPVE (C5F10O linear): 5.4 Å/cycle; C4F8 (conventional): baseline not directly tabulated for EPC but used for GWP comparison |
| Quantified Difference | HFE-347mmy EPC is 14.3% lower than linear HFE-347mcc3 (1.8 vs. 2.1 Å/cycle); 45.5% lower than PIPVE; 66.7% lower than PPVE. |
| Conditions | Plasma atomic layer etching (ALE) of SiO₂ dielectric films; ALE window 50–60 V for C4H3F7O isomers; surface fluorination step followed by Ar ion bombardment removal step; XPS analysis of fluorocarbon layer composition. |
Why This Matters
For semiconductor manufacturers requiring ultra-precise, angstrom-level etch depth control (e.g., in gate oxide patterning or spacer definition), the intrinsically lower EPC of HFE-347mmy translates to finer process granularity and reduced risk of over-etch, a capability not achievable with the higher-EPC linear isomer or C5F10O alternatives.
- [1] Chae H, Hong D. Plasma Atomic Layer Etching of Dielectric Materials with Low Global Warming Fluoro-Ether Isomers. ECS Meeting Abstracts. 2024; MA2024-02(30): 2232. View Source
